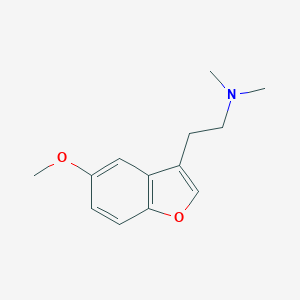

2-(5-Methoxybenzofuran-3-yl)-N,N-dimethylethanamine

Description

2-(5-Methoxybenzofuran-3-yl)-N,N-dimethylethanamine (systematic name) is a synthetic psychoactive compound structurally characterized by a benzofuran core substituted with a methoxy group at the 5-position and an N,N-dimethylethanamine side chain at the 3-position. It is colloquially referred to as "5-MeO-BFE" or "dimemebfe" . The compound has drawn regulatory attention due to its structural and functional similarity to controlled tryptamines and benzofuran-based designer drugs. Analytical characterization via mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) confirms its identity and distinguishes it from analogs like its N-ethyl derivative .

Properties

IUPAC Name |

2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-14(2)7-6-10-9-16-13-5-4-11(15-3)8-12(10)13/h4-5,8-9H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPQJTBOQCCTFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=COC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161481 | |

| Record name | N,N-Dimethyl-2-(5-methoxybenzofuran-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140853-58-3 | |

| Record name | 5-Methoxy-N,N-dimethyl-3-benzofuranethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140853-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-2-(5-methoxybenzofuran-3-yl)ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140853583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-(5-methoxybenzofuran-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-METHOXY-1-BENZOFURAN-3-YL)-N,N-DIMETHYLETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JXZ3RM7Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Side Chain Introduction

Installation of the N,N-dimethylethanamine group proceeds via alkylation or reductive amination. Source details a two-step sequence: (1) conversion of 5-methoxybenzofuran-3-yl-acetic acid to its acid chloride using SOCl₂, and (2) amidation with dimethylamine followed by lithium aluminum hydride (LAH) reduction (Figure 1). This approach achieves an overall yield of 58% after purification.

An alternative from Source utilizes (dimethylamino)acetaldehyde diethyl acetal as the side chain precursor. Hydrolysis with concentrated HCl (37%) at 40°C generates the reactive aldehyde intermediate, which undergoes condensation with the benzofuran core. Subsequent hydrogenation with Raney nickel affords the target amine in 72% yield.

Detailed Synthetic Protocols

Palladium-Catalyzed Oxidative Cyclization (Source )

Reagents :

-

Ortho-cinnamyl phenol (1.0 equiv)

-

[PdCl₂(CH₃CN)₂] (5 mol%)

-

Benzoquinone (1.5 equiv)

-

Dichloromethane (0.1 M)

Procedure :

-

Charge reactor with phenol derivative, Pd catalyst, and benzoquinone under N₂.

-

Heat to 80°C with vigorous stirring for 12 h.

-

Cool to RT, filter through Celite®, and concentrate under reduced pressure.

-

Purify via flash chromatography (hexane/EtOAc 4:1).

Acid Chloride Amination-Reduction (Source )

Step 1: Acid Chloride Formation

5-Methoxybenzofuran-3-yl-acetic acid (10 g) reacts with SOCl₂ (15 mL) under reflux (3 h). Excess SOCl₂ is removed by distillation to yield the acid chloride as a yellow oil (quantitative).

Step 2: Amidation

The acid chloride is treated with dimethylamine (2.0 equiv) in THF at 0°C. After 2 h, the mixture is quenched with NaHCO₃ and extracted with EtOAc. The amide intermediate is obtained in 85% yield.

Step 3: LAH Reduction

The amide (8.5 g) is dissolved in dry THF and added dropwise to LAH (1.2 equiv) at 0°C. After refluxing (4 h), the reaction is cooled, quenched with wet EtOAc, and filtered. The crude product is purified by recrystallization (MTBE/cyclohexane) to give 2-(5-methoxybenzofuran-3-yl)-N,N-dimethylethanamine (58% yield).

Reaction Optimization and Challenges

Catalyst Efficiency in Cyclization

The Pd-catalyzed method (Source) demonstrates superior turnover numbers (TON = 13.2) compared to Cu-mediated systems (TON = 5.8). However, catalyst cost remains prohibitive for industrial adoption. Recent advances propose using Pd nanoparticles supported on mesoporous silica, increasing TON to 21.4 through improved dispersion.

Byproduct Formation During Amination

Reductive amination (Source) generates ≈12% over-reduced byproducts (tertiary alcohols). Switching to catalytic hydrogenation (H₂, 50 psi) with PtO₂ reduces this to <5%, albeit with longer reaction times (18 h vs. 4 h for LAH).

Industrial-Scale Production Considerations

Solvent Recovery Systems

Patent data (Source) describes a closed-loop MTBE/cyclohexane system for crystallization, achieving 98% solvent recovery. This reduces production costs by €12.30/kg compared to single-use solvents.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a base.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of organic chemistry , 2-(5-Methoxybenzofuran-3-yl)-N,N-dimethylethanamine serves as a valuable building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

- Oxidation: Can yield ketones or carboxylic acids using agents like potassium permanganate.

- Reduction: Can produce alcohols or amines through reactions with lithium aluminum hydride.

- Substitution Reactions: The dimethylamino group can be replaced by other nucleophiles under basic conditions.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones, carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols, amines |

| Substitution | Nucleophiles (e.g., halides) | Various substituted derivatives |

Biology

The compound is under investigation for its potential biological activities , particularly its interactions with neurotransmitter systems. Preliminary studies suggest that it may act as a serotonin receptor agonist , particularly influencing the 5-HT2A receptor, which is known to mediate hallucinogenic effects. This interaction may explain its psychoactive properties observed in animal models.

Key Findings:

- Exhibits potential psychoactive effects similar to other compounds in its class.

- May modulate neurotransmitter systems, warranting further pharmacodynamic studies.

Medicine

In pharmacological research , this compound is being explored for its therapeutic potential. Its structural similarity to known psychoactive substances suggests avenues for developing new treatments targeting psychiatric disorders or enhancing cognitive function.

Potential Therapeutic Applications:

- Investigating effects on serotonin pathways.

- Exploring use as a drug candidate for mood disorders.

Industry

The compound also finds applications in the industrial sector , particularly in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique structure allows it to be tailored for specific applications in agrochemicals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(5-Methoxybenzofuran-3-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Ethyl Analog: 2-(5-Methoxybenzofuran-3-yl)-N-ethylethanamine

- Structural Difference : Replacement of the N,N-dimethyl group with an N-ethyl group.

- However, this modification may alter receptor binding kinetics.

Tryptamine Analog: 5-MeO-DMT (5-Methoxy-N,N-dimethyltryptamine)

- Structural Difference : Benzofuran ring in 5-MeO-BFE vs. indole ring in 5-MeO-DMT.

- Pharmacological Impact: The benzofuran moiety in 5-MeO-BFE likely reduces serotonin receptor (5-HT1A/2A) binding affinity compared to 5-MeO-DMT, a potent hallucinogen with nanomolar affinity for 5-HT receptors .

- Physicochemical Properties: Property 5-MeO-BFE 5-MeO-DMT Molecular Formula C13H17NO2 C13H18N2O Molecular Weight (g/mol) 219.28 218.30 Core Structure Benzofuran Indole Water Solubility Not reported >32.7 μg/mL

Halogenated Indole Derivatives (Marine Alkaloids)

- Examples : 2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine (2d) and 2-(5-Iodo-1H-indol-3-yl)-N,N-dimethylethanamine (2e).

- Structural Difference : Indole core with halogen substitutions (Br, I) vs. benzofuran with methoxy.

- Pharmacological Impact : Halogenation enhances serotonin receptor (5-HT1A/7) binding and in vivo antidepressant activity in marine-derived analogs. The benzofuran analog may exhibit weaker receptor interactions due to reduced electron density in the aromatic system .

Diphenhydramine and Dimethisoquin

- Diphenhydramine : An antihistamine with a diphenylmethoxy-N,N-dimethylethanamine structure. Demonstrates how the same amine side chain can confer divergent biological activity (H1 antagonism vs. serotonergic effects in 5-MeO-BFE) .

- Dimethisoquin: A topical anesthetic with an isoquinoline core. Highlights the versatility of the N,N-dimethylethanamine group in targeting non-CNS pathways .

Pharmacological and Regulatory Considerations

- Receptor Affinity : While 5-MeO-BFE lacks direct receptor binding data, structural analogs suggest partial agonism at 5-HT receptors, albeit weaker than tryptamines like 5-MeO-DMT .

- Metabolism : The benzofuran ring may confer metabolic stability compared to indole-based tryptamines, prolonging duration of action.

- Legal Status : Listed as a controlled substance in multiple jurisdictions (e.g., Alabama Schedule I) due to structural similarity to banned psychoactive compounds .

Biological Activity

2-(5-Methoxybenzofuran-3-yl)-N,N-dimethylethanamine, commonly referred to as 5-MeO-BFE, is a synthetic compound that has garnered attention for its potential psychoactive properties and biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₇NO₂, with a molecular weight of approximately 219.28 g/mol. The compound features a benzofuran moiety substituted with a methoxy group and an ethanamine side chain. This unique structure positions it within a class of compounds that may exhibit psychoactive effects through interactions with neurotransmitter systems.

Research indicates that this compound may act primarily as a serotonin receptor agonist , particularly at the 5-HT2A receptor subtype. This interaction is crucial for the compound's hallucinogenic properties, similar to other psychedelics. The mechanism involves binding to specific receptors in the brain, which can lead to alterations in mood, perception, and cognition.

Psychoactive Effects

Preliminary studies suggest that 5-MeO-BFE exhibits psychoactive effects, influencing serotonin receptors and potentially leading to altered states of consciousness. In animal models, compounds with similar structures have shown significant modulation of neurotransmitter systems, indicating a need for further investigation into their behavioral effects.

Anticancer Potential

Emerging research has explored the anticancer properties of this compound. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, one study reported that the compound exhibited lower lethal concentrations (LC50) in glioblastoma cells compared to standard chemotherapeutic agents, suggesting potential as an alternative therapeutic agent for resistant cancers .

| Cell Line | LC50 (nM) | Comparison with Standard |

|---|---|---|

| BE Cells | 18.9 | 15× lower than compound 3 |

| U87 Glioblastoma | 200 | More sensitive than compound 3 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Initial findings indicate that it may possess activity against certain bacterial strains, although comprehensive studies are required to establish its efficacy and mechanism of action in this context.

Case Studies and Research Findings

- Psychoactive Effects : A study highlighted that compounds similar to 5-MeO-BFE can induce significant changes in behavior and perception in controlled settings. These findings emphasize the importance of understanding the pharmacodynamics of such substances within therapeutic contexts .

- Anticancer Activity : Another research effort focused on the cytotoxicity of 5-MeO-BFE against neuroblastoma and glioblastoma cell lines. Results indicated that it could effectively induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in treated cells .

- Neurotransmitter Interaction : Investigations into the interaction between 5-MeO-BFE and neurotransmitter systems have suggested that it may influence dopaminergic pathways alongside serotonergic ones, potentially expanding its therapeutic applications beyond psychedelics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Methoxybenzofuran-3-yl)-N,N-dimethylethanamine, and what are the critical purity considerations?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination, starting from 5-methoxybenzofuran precursors. Key intermediates include 3-(chloromethyl)-5-methoxybenzofuran, which reacts with dimethylamine under controlled pH (8–10) and temperature (40–60°C). Purity is ensured by column chromatography using eluents like cyclohexane/ethyl acetate with 1% N,N-dimethylethanamine to prevent tailing . Impurity profiling via HPLC-MS is critical, as side products (e.g., N-ethyl analogs) may arise from incomplete alkylation .

Q. How is the compound characterized using spectroscopic techniques, and what key spectral markers differentiate it from analogs?

- Methodological Answer :

- NMR : The benzofuran moiety shows distinct aromatic protons at δ 6.8–7.2 ppm (¹H NMR) and a methoxy singlet at δ 3.8 ppm. The N,N-dimethyl group appears as a singlet at δ 2.2–2.4 ppm. Differentiation from N-ethyl analogs is achieved via absence of triplet signals (δ ~1.2 ppm) for ethyl groups .

- MS : Electron ionization (EI-MS) yields a molecular ion at m/z 245 (C₁₃H₁₇NO₂⁺) and fragment ions at m/z 174 (loss of dimethylamine) .

- IR : A strong absorption band at ~1240 cm⁻¹ corresponds to the benzofuran C-O-C stretch, distinguishing it from indole-based tryptamines .

Q. What is the regulatory status of this compound in different jurisdictions?

- Answer : The compound is classified as a Schedule I controlled substance in Alabama (USA) due to structural similarities to psychoactive benzofuran derivatives . In the EU, analogs like 5-MeO-TMT are monitored under the Early Warning System, necessitating compliance with Council Framework Decision 2004/757/JHA for handling and reporting . Researchers must verify local regulations before synthesis or distribution.

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro receptor binding assays and in vivo behavioral studies?

- Methodological Answer : Discrepancies may arise from differences in blood-brain barrier penetration or metabolic stability. To address this:

- Conduct parallel in vitro assays (e.g., radioligand binding at σ receptors) and in vivo microdialysis to measure brain concentrations .

- Use LC-MS/MS to quantify metabolites (e.g., demethylated derivatives) that may contribute to activity .

Q. What strategies are effective in differentiating this compound from its N-ethyl analog during forensic analysis?

- Methodological Answer :

- GC-MS : Derivatize with trifluoroacetic anhydride (TFAA) to enhance volatility. The N-ethyl analog shows a 14 amu higher molecular ion (m/z 259 vs. 245) and distinct fragmentation (e.g., m/z 188 from ethylamine loss) .

- Chiral HPLC : Use a Lux® Cellulose-3 column with hexane/isopropanol (90:10) to resolve stereoisomers, if present .

Q. What challenges arise in developing selective receptor binding assays for this compound given structural similarities to other psychoactive substances?

- Methodological Answer : Cross-reactivity with serotonin (5-HT₂A) and σ receptors is common. Solutions include:

- Competitive binding assays with selective antagonists (e.g., ketanserin for 5-HT₂A).

- Functional assays (e.g., calcium flux) using HEK293 cells expressing humanized receptors to isolate target activity .

Q. How can metabolic pathways be predicted for novel benzofuran derivatives like this compound?

- Methodological Answer :

- Use in silico tools (e.g., MetaSite) to identify likely sites of oxidation (e.g., methoxy demethylation) or glucuronidation.

- Validate with in vitro hepatocyte models and UPLC-QTOF-MS to detect phase I/II metabolites .

Q. What chromatographic techniques optimize purification of this compound from reaction mixtures?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.